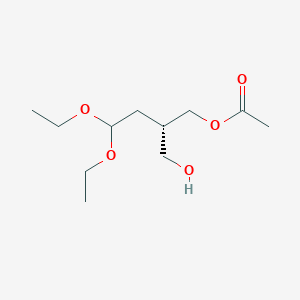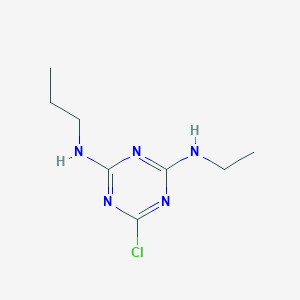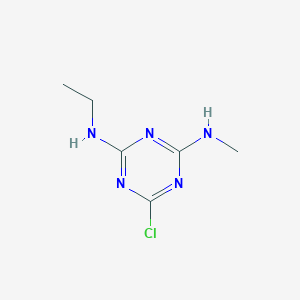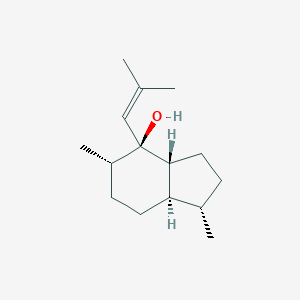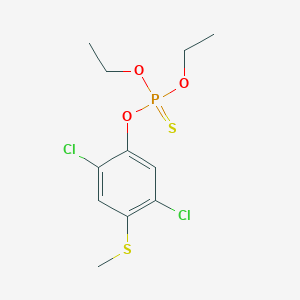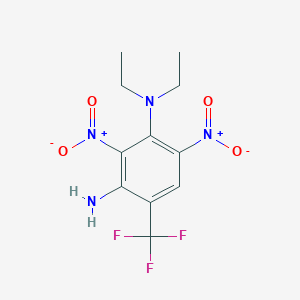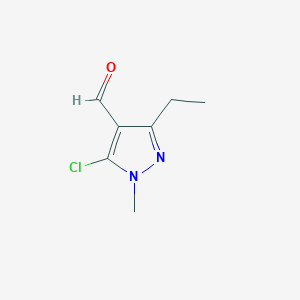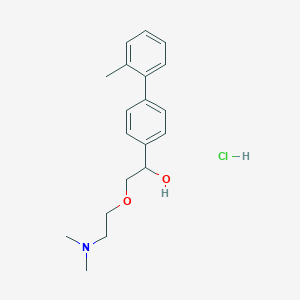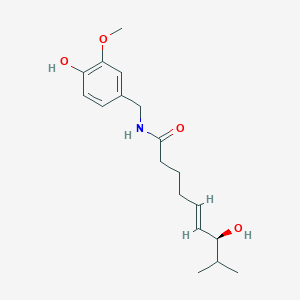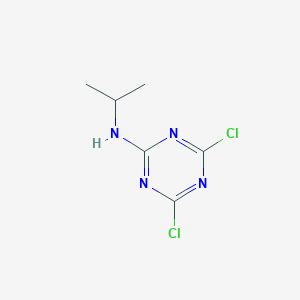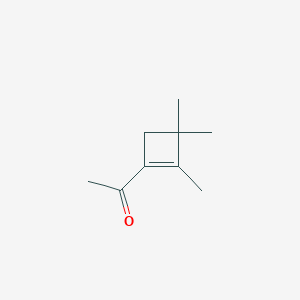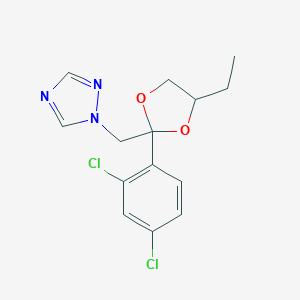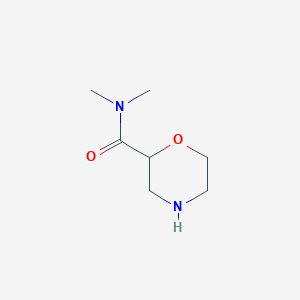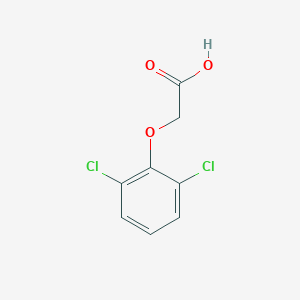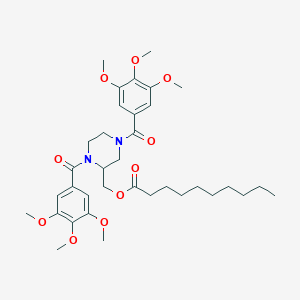
(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl decanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl decanoate, also known as BPTMD, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPTMD is a piperazine derivative that is structurally similar to other compounds that have been shown to have biological activity.
作用機序
The mechanism of action of (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl decanoate is not fully understood. However, it has been suggested that (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl decanoate may work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. In addition, (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl decanoate may also work by inducing apoptosis, or programmed cell death, in cancer cells.
生化学的および生理学的効果
(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl decanoate has been shown to have several biochemical and physiological effects. In vitro studies have shown that (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl decanoate can inhibit the growth of cancer cells and induce apoptosis. In addition, (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl decanoate has been shown to have anti-inflammatory and anti-oxidant properties, which could have implications for the treatment of other diseases.
実験室実験の利点と制限
One of the main advantages of (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl decanoate is its potential as a therapeutic agent for the treatment of cancer and other diseases. In addition, (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl decanoate has been shown to have low toxicity, which is important for the development of new drugs. However, there are also limitations to the use of (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl decanoate in lab experiments. One limitation is the lack of understanding of its mechanism of action. In addition, more research is needed to determine the optimal dosage and administration of (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl decanoate.
将来の方向性
There are several future directions for research on (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl decanoate. One area of research is to further investigate its mechanism of action. In addition, more studies are needed to determine the optimal dosage and administration of (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl decanoate. Further research is also needed to investigate the potential of (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl decanoate as a therapeutic agent for the treatment of other diseases such as Alzheimer's and Parkinson's. Finally, more studies are needed to investigate the potential of (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl decanoate in combination with other drugs for the treatment of cancer.
合成法
The synthesis of (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl decanoate involves the reaction of piperazine with 3,4,5-trimethoxybenzoyl chloride and decanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine. The resulting product is then purified using column chromatography. The synthesis of (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl decanoate has been reported in several scientific journals, and the purity of the compound has been confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl decanoate has been shown to have potential applications in scientific research. One of the main areas of research is in the field of cancer. (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl decanoate has been shown to have anti-cancer properties and has been studied for its ability to inhibit the growth of cancer cells. In addition, (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl decanoate has been shown to have anti-inflammatory and anti-oxidant properties, which could have implications for the treatment of other diseases such as Alzheimer's and Parkinson's.
特性
CAS番号 |
129229-92-1 |
|---|---|
製品名 |
(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl decanoate |
分子式 |
C35H50N2O10 |
分子量 |
658.8 g/mol |
IUPAC名 |
[1,4-bis(3,4,5-trimethoxybenzoyl)piperazin-2-yl]methyl decanoate |
InChI |
InChI=1S/C35H50N2O10/c1-8-9-10-11-12-13-14-15-31(38)47-23-26-22-36(34(39)24-18-27(41-2)32(45-6)28(19-24)42-3)16-17-37(26)35(40)25-20-29(43-4)33(46-7)30(21-25)44-5/h18-21,26H,8-17,22-23H2,1-7H3 |
InChIキー |
OYHTTZDJDLVHDP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)OCC1CN(CCN1C(=O)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
正規SMILES |
CCCCCCCCCC(=O)OCC1CN(CCN1C(=O)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
同義語 |
Decanoic acid, (1,4-bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



